6-(Benzyloxy)-1,3-benzoxazol-2-amine
CAS No.: 1820683-04-2
Cat. No.: VC6796240
Molecular Formula: C14H12N2O2
Molecular Weight: 240.262
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1820683-04-2 |
---|---|
Molecular Formula | C14H12N2O2 |
Molecular Weight | 240.262 |
IUPAC Name | 6-phenylmethoxy-1,3-benzoxazol-2-amine |
Standard InChI | InChI=1S/C14H12N2O2/c15-14-16-12-7-6-11(8-13(12)18-14)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,15,16) |
Standard InChI Key | GUNUIEUVOUBRAZ-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)COC2=CC3=C(C=C2)N=C(O3)N |
Introduction
Chemical Identification and Structural Characteristics
Nomenclature and Molecular Formula
6-(Benzyloxy)-1,3-benzoxazol-2-amine (CAS: 1820683-04-2) is a bicyclic heteroaromatic compound comprising a benzoxazole core substituted at the 6-position with a benzyloxy group and at the 2-position with an amine moiety . Its systematic IUPAC name is 2-amino-6-(phenylmethoxy)-1,3-benzoxazole, and its molecular formula is C₁₄H₁₂N₂O₂, corresponding to a molecular weight of 240.26 g/mol .
Table 1: Key Identifiers of 6-(Benzyloxy)-1,3-benzoxazol-2-amine
Property | Value |
---|---|
CAS Registry Number | 1820683-04-2 |
Molecular Formula | C₁₄H₁₂N₂O₂ |
Molecular Weight | 240.26 g/mol |
XLogP3-AA | 2.7 (estimated) |
Hydrogen Bond Donors | 2 (NH₂ group) |
Hydrogen Bond Acceptors | 4 (2 oxazole O, 1 ether O, 1 amine N) |
Structural Analysis
The benzoxazole core consists of a fused benzene and oxazole ring, with the oxazole contributing two nitrogen atoms (N-1 and N-3) and one oxygen atom (O-1) . Substitution at the 6-position introduces a benzyloxy group (–O–CH₂–C₆H₅), while the 2-position bears a primary amine (–NH₂). This substitution pattern influences electronic distribution, as the electron-donating benzyloxy group at C-6 may enhance resonance stabilization of the oxazole ring .
Synthetic Methodologies
Conventional Synthesis Routes
Benzoxazole derivatives are typically synthesized via cyclocondensation of o-aminophenols with carboxylic acid derivatives or aldehydes under acidic conditions . For 6-(Benzyloxy)-1,3-benzoxazol-2-amine, a plausible route involves:
-
Benzylation of o-Aminophenol Precursor:
Protection of the hydroxyl group in 5-amino-2-benzyloxyphenol using benzyl bromide in the presence of a base (e.g., K₂CO₃) to yield 5-amino-2-(benzyloxy)phenol. -
Cyclization with Cyanogen Bromide (CNBr):
Reaction of the protected aminophenol with CNBr in ethanol under reflux, facilitating oxazole ring formation via nucleophilic attack of the amine on the electrophilic carbon of CNBr .
Table 2: Representative Reaction Conditions
Step | Reagents/Conditions | Temperature | Duration | Yield* |
---|---|---|---|---|
1 | Benzyl bromide, K₂CO₃, DMF | 80°C | 6 h | 75% |
2 | CNBr, EtOH, reflux | 78°C | 12 h | 60% |
*Theoretical yields based on analogous benzoxazole syntheses . |
Alternative Green Chemistry Approaches
Recent advancements emphasize solvent-free mechanochemical synthesis using ZnO nanoparticles or recyclable catalysts like Cu(II)-DiAmSar/SBA-15 . For instance, ball-milling 5-amino-2-(benzyloxy)phenol with trimethyl orthoformate in the presence of ZnO-NPs (10 mol%) at 25 Hz for 2 hours could provide a sustainable route to the target compound .
Physicochemical Properties
Solubility and Stability
The compound is expected to exhibit limited water solubility (<1 mg/mL at 25°C) due to its hydrophobic benzyl group. Solubility in organic solvents follows the order: DMSO > DMF > dichloromethane > ethanol . Stability studies suggest susceptibility to hydrolysis under strongly acidic or basic conditions, necessitating storage at 2–8°C in inert atmospheres .
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